1-Methylpyrrolidine-2-carbaldehyde
Overview
Description
1-Methylpyrrolidine-2-carbaldehyde is an organic compound featuring a five-membered pyrrolidine ring with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-methylpyrrolidine using oxidizing agents such as oxalyl chloride in the presence of dimethyl sulfoxide (DMSO) under controlled conditions . Another method includes the functionalization of preformed pyrrolidine rings, where the aldehyde group is introduced through selective oxidation reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 1-Methylpyrrolidine-2-carboxylic acid.
Reduction: 1-Methylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methylpyrrolidine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methylpyrrolidine-2-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyrrolidine ring contributes to the compound’s stability and enhances its interaction with molecular targets .
Comparison with Similar Compounds
Pyrrolidine-2-carbaldehyde: Lacks the methyl group, leading to different reactivity and applications.
1-Methylpyrrolidine: Lacks the aldehyde group, resulting in distinct chemical behavior.
Pyrrolidine-2-one: Contains a carbonyl group instead of an aldehyde, affecting its reactivity and use in synthesis.
Uniqueness: 1-Methylpyrrolidine-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde functional group on the pyrrolidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
1-methylpyrrolidine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEKIXBCQILKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567674 | |
Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-88-4 | |
Record name | 1-Methylpyrrolidine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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